molecular formula C21H14F4N4O2 B2753648 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1797212-24-8

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2753648
CAS No.: 1797212-24-8
M. Wt: 430.363
InChI Key: YFVRSNWIADIDCD-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a unique combination of indole, pyridazine, and acetamide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyridazine Synthesis: The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone.

    Coupling Reaction: The indole and pyridazine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyridazine ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
  • 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Uniqueness

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of both indole and pyridazine rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N4O2/c22-16-6-5-14(11-15(16)21(23,24)25)26-19(30)12-29-20(31)8-7-18(27-29)28-10-9-13-3-1-2-4-17(13)28/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRSNWIADIDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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